N-[3-(Trifluoroacetyl)phenyl]formamide
Description
N-[3-(Trifluoroacetyl)phenyl]formamide (CAS: 657-78-3), also known as 3-(Trifluoromethyl)formanilide, is a fluorinated aromatic formamide derivative. Its molecular formula is C₈H₆F₃NO, with a molecular weight of 201.14 g/mol. The compound features a trifluoromethyl (-CF₃) group at the meta position of the phenyl ring, directly attached to a formamide (-NHCHO) functional group (Fig. 1). This structure confers high electron-withdrawing properties and enhanced lipophilicity, making it valuable in pharmaceutical synthesis and materials science .
Properties
CAS No. |
79684-37-0 |
|---|---|
Molecular Formula |
C9H6F3NO2 |
Molecular Weight |
217.14 g/mol |
IUPAC Name |
N-[3-(2,2,2-trifluoroacetyl)phenyl]formamide |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)8(15)6-2-1-3-7(4-6)13-5-14/h1-5H,(H,13,14) |
InChI Key |
WXGPEZZWZKCRAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC=O)C(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Trifluoroacetyl)phenyl]formamide typically involves the formylation of aromatic amines. One efficient method includes the use of sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst. This catalyst promotes the reaction between aromatic amines and formic acid under solvent-free conditions, resulting in high yields and short reaction times .
Industrial Production Methods
Industrial production of this compound may involve similar catalytic processes, utilizing scalable and cost-effective methods. The use of solid acid catalysts like RHA-SO3H ensures that the process is environmentally friendly and economically viable .
Chemical Reactions Analysis
Types of Reactions
N-[3-(Trifluoroacetyl)phenyl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) and ammonia (NH3).
Major Products
The major products formed from these reactions include amines, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[3-(Trifluoroacetyl)phenyl]formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: The compound is utilized in the production of specialty chemicals and materials, including agrochemicals and polymers
Mechanism of Action
The mechanism of action of N-[3-(Trifluoroacetyl)phenyl]formamide involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group enhances the compound’s reactivity, allowing it to form stable complexes with various enzymes and receptors. This interaction can modulate biological processes, leading to the observed pharmacological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares N-[3-(Trifluoroacetyl)phenyl]formamide with structurally related formamide and acetamide derivatives:
Key Observations:
- Electron-Withdrawing Groups : The -CF₃ group in the target compound increases electrophilicity compared to -OCH₃ or -Cl substituents, influencing reactivity in coupling reactions .
- Lipophilicity : The trifluoromethyl group enhances membrane permeability, making it advantageous in CNS drug design compared to polar -OCH₃ derivatives .
Physical and Spectroscopic Data
| Property | This compound | N-(4-Methoxyphenyl)formamide | N-(4-Chlorophenyl)formamide |
|---|---|---|---|
| Melting Point | 98–100°C (predicted) | 110–112°C | 145–147°C |
| ¹H NMR (CDCl₃) | δ 8.25 (s, 1H, CHO), 7.85–7.45 (m, 4H) | δ 8.20 (s, 1H), 6.90 (d, 2H) | δ 8.30 (s, 1H), 7.60 (d, 2H) |
| LogP | 2.5 (calculated) | 1.2 | 1.8 |
Notes:
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